3-Bromoisoxazolo[4,5-b]pyridine
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Overview
Description
3-Bromoisoxazolo[4,5-b]pyridine is a heterocyclic compound that features a bromine atom attached to the third position of an isoxazolo[4,5-b]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group, which undergoes cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) are commonly used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to facilitate the formation of the desired ring structures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolo[4,5-b]pyridine derivatives, while cyclization reactions can produce polycyclic heteroarenes .
Scientific Research Applications
3-Bromoisoxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromoisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Inhibition of Cytochrome P450 CYP17: The compound inhibits the activity of cytochrome P450 CYP17, thereby affecting the biosynthesis of steroid hormones.
Anticancer Activity: The compound’s anticancer properties are attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
3-Bromoisoxazolo[4,5-b]pyridine can be compared with other similar heterocyclic compounds, such as:
Isoxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused heterocyclic ring system and have been studied for their diverse biological activities.
Uniqueness: The presence of the bromine atom at the third position of the isoxazolo[4,5-b]pyridine ring imparts unique reactivity and potential for further functionalization, distinguishing it from other related compounds .
Properties
Molecular Formula |
C6H3BrN2O |
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Molecular Weight |
199.00 g/mol |
IUPAC Name |
3-bromo-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
InChI Key |
SYXDHDGHNUKXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NO2)Br)N=C1 |
Origin of Product |
United States |
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